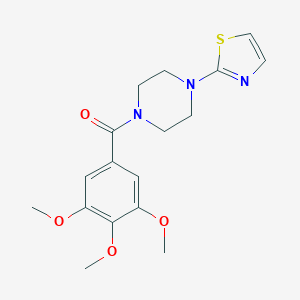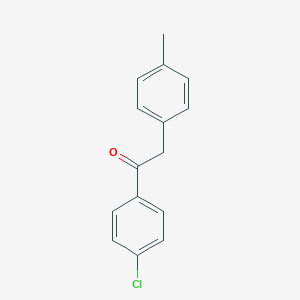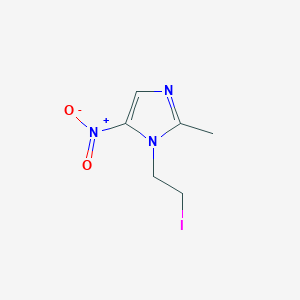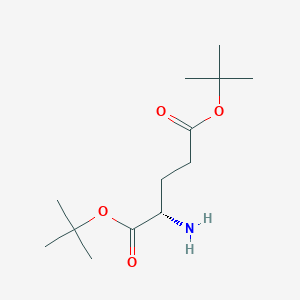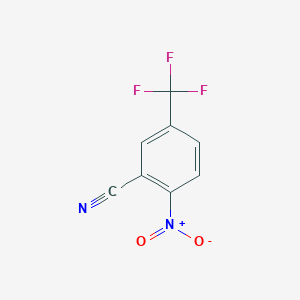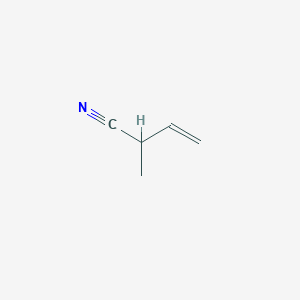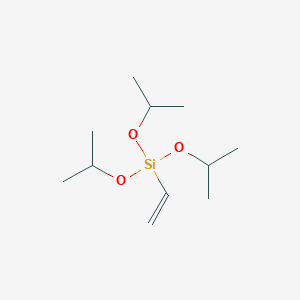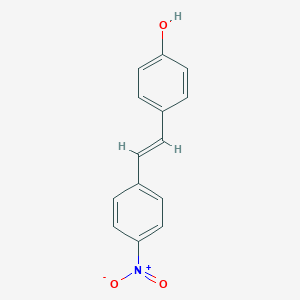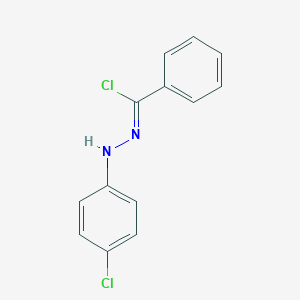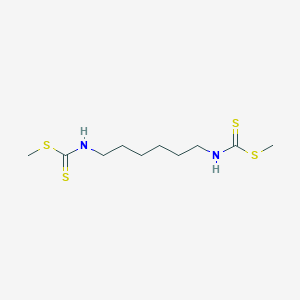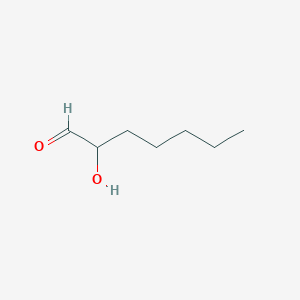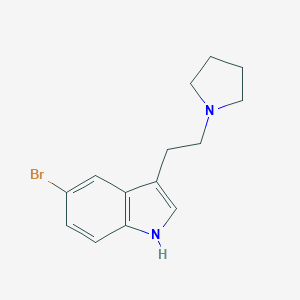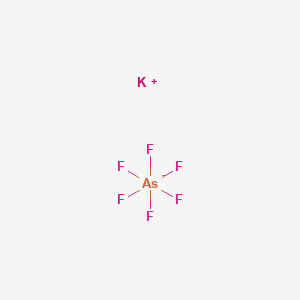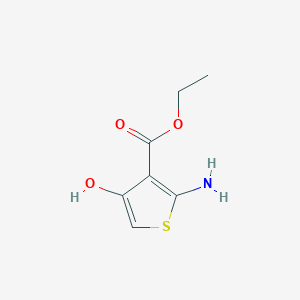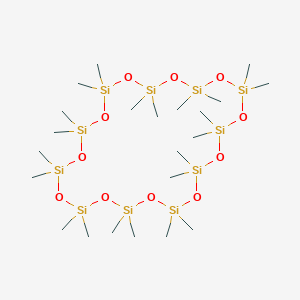
Cycloundecasiloxane, docosamethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cycloundecasiloxane, docosamethyl- is a cyclic silicone compound that has gained significant attention in recent years due to its potential applications in various fields. This compound is a member of the alkyl-substituted siloxane family and is characterized by its unique ring structure, which makes it an attractive candidate for use in a wide range of scientific research applications. The purpose of
Mécanisme D'action
The mechanism of action of cycloundecasiloxane, docosamethyl- is not fully understood, but it is believed to involve interactions with cell membranes. The alkyl substituent on the silicon atom in the ring structure may allow cycloundecasiloxane, docosamethyl- to interact with lipid bilayers in cell membranes, leading to changes in membrane permeability and other cellular processes.
Effets Biochimiques Et Physiologiques
Cycloundecasiloxane, docosamethyl- has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that cycloundecasiloxane, docosamethyl- can inhibit the growth of various bacterial strains, including both gram-positive and gram-negative bacteria. Additionally, cycloundecasiloxane, docosamethyl- has been shown to have anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using cycloundecasiloxane, docosamethyl- in lab experiments is its ease of synthesis. Cycloundecasiloxane, docosamethyl- can be synthesized using standard laboratory equipment and techniques, making it accessible to researchers in a wide range of fields. Additionally, cycloundecasiloxane, docosamethyl- has a low toxicity profile, making it a safe compound to work with in the laboratory. However, one of the main limitations of using cycloundecasiloxane, docosamethyl- in lab experiments is its limited solubility in water. This can make it difficult to work with in aqueous environments and may limit its potential applications in certain fields.
Orientations Futures
There are several potential future directions for research on cycloundecasiloxane, docosamethyl-. One area of interest is the development of new drug delivery systems using cycloundecasiloxane, docosamethyl- as a carrier. Additionally, further research is needed to fully understand the mechanism of action of cycloundecasiloxane, docosamethyl- and its effects on cellular processes. Finally, there is potential for the development of new antimicrobial agents based on cycloundecasiloxane, docosamethyl- and its derivatives.
Conclusion
Cycloundecasiloxane, docosamethyl- is a cyclic silicone compound that has a wide range of potential scientific research applications. Its unique ring structure and ease of synthesis make it an attractive candidate for use in drug delivery systems, while its antimicrobial and anti-inflammatory properties make it a potential candidate for the development of new antibiotics and treatments for inflammatory diseases. While further research is needed to fully understand the mechanism of action of cycloundecasiloxane, docosamethyl- and its effects on cellular processes, this compound holds significant promise for future scientific research.
Méthodes De Synthèse
Cycloundecasiloxane, docosamethyl- is typically synthesized through a process known as ring-opening polymerization. This process involves the reaction of a cyclic siloxane monomer with an alkyl-substituted silane compound in the presence of a catalyst. The resulting product is a cyclic siloxane with an alkyl substituent at one of the silicon atoms in the ring structure. The synthesis of cycloundecasiloxane, docosamethyl- is a relatively simple process that can be carried out using standard laboratory equipment.
Applications De Recherche Scientifique
Cycloundecasiloxane, docosamethyl- has a wide range of potential scientific research applications. One of the most promising applications is in the field of drug delivery. The unique ring structure of cycloundecasiloxane, docosamethyl- makes it an ideal candidate for use as a drug carrier, as it can encapsulate drugs and protect them from degradation in the body. Additionally, cycloundecasiloxane, docosamethyl- has been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
Propriétés
Numéro CAS |
18766-38-6 |
|---|---|
Nom du produit |
Cycloundecasiloxane, docosamethyl- |
Formule moléculaire |
C22H66O11Si11 |
Poids moléculaire |
815.7 g/mol |
Nom IUPAC |
2,2,4,4,6,6,8,8,10,10,12,12,14,14,16,16,18,18,20,20,22,22-docosamethyl-1,3,5,7,9,11,13,15,17,19,21-undecaoxa-2,4,6,8,10,12,14,16,18,20,22-undecasilacyclodocosane |
InChI |
InChI=1S/C22H66O11Si11/c1-34(2)23-35(3,4)25-37(7,8)27-39(11,12)29-41(15,16)31-43(19,20)33-44(21,22)32-42(17,18)30-40(13,14)28-38(9,10)26-36(5,6)24-34/h1-22H3 |
Clé InChI |
QKFCLXPIIJGSQB-UHFFFAOYSA-N |
SMILES |
C[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)C |
SMILES canonique |
C[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)C |
Autres numéros CAS |
18766-38-6 |
Synonymes |
DOCOSAMETHYLCYCLOUNDECASILOXANE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



